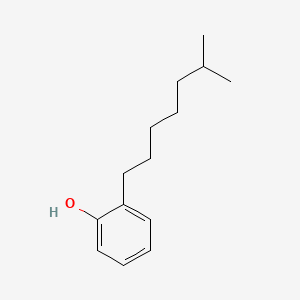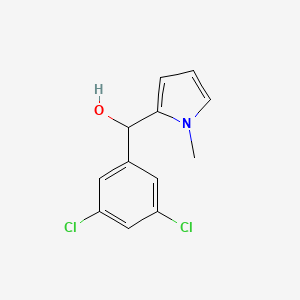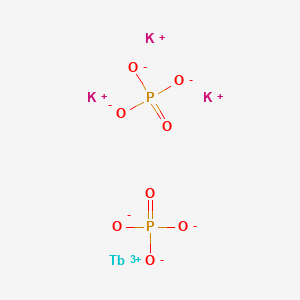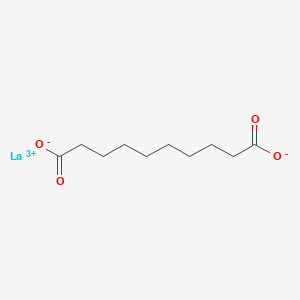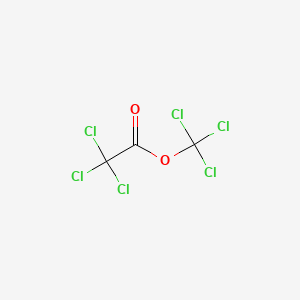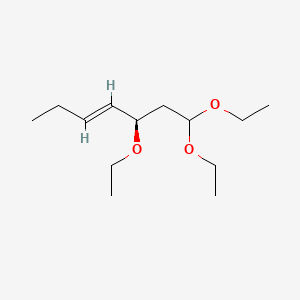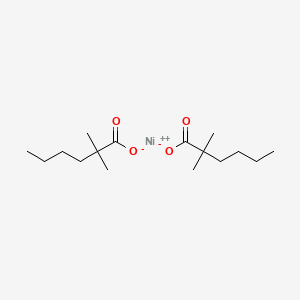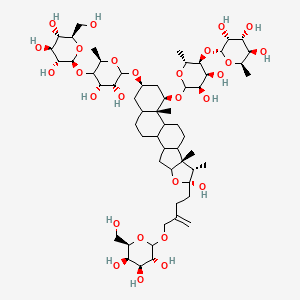
Convallamarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its medicinal properties, particularly in the treatment of heart conditions. Convallamarin is a type of cardiac glycoside, which means it has the ability to increase the force of heart contractions while slowing the heart rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Convallamarin is typically extracted from natural sources rather than synthesized in a laboratory. The extraction process involves isolating the glycoside from the plant material using solvents and purification techniques . The specific conditions for extraction can vary, but generally involve the use of organic solvents and chromatographic methods to purify the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Convallaria majalis. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction and purification . The purified compound is then crystallized to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Convallamarin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s behavior and potential modifications .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze this compound, breaking it down into its sugar and aglycone components.
Major Products Formed
The major products formed from these reactions include various sugar derivatives and modified aglycones. These products are useful for further chemical analysis and potential therapeutic applications .
Scientific Research Applications
Convallamarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycoside chemistry and reactions.
Biology: Investigated for its role in plant metabolism and its effects on various biological systems.
Medicine: Explored for its potential in treating heart conditions due to its cardiac glycoside properties.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Convallamarin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular calcium levels, resulting in stronger heart contractions. The compound also affects various molecular pathways involved in cardiac function, making it a valuable therapeutic agent for heart conditions .
Comparison with Similar Compounds
Similar Compounds
Convallatoxin: Another cardiac glycoside extracted from Convallaria majalis, with similar therapeutic effects.
Digitalis: A well-known cardiac glycoside used in heart failure treatment, derived from the foxglove plant.
Ouabain: A cardiac glycoside with similar mechanisms of action, used in research and medicine.
Uniqueness of Convallamarin
This compound is unique due to its specific glycoside structure and its extraction from Convallaria majalis. Its distinct chemical properties and biological effects make it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
1391-12-4 |
|---|---|
Molecular Formula |
C57H94O27 |
Molecular Weight |
1211.3 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R)-6-[[(6R,7S,8R,13S,14R,16R)-16-[(3R,4S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,8,13-trimethyl-6-[3-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-14-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H94O27/c1-20(19-74-50-43(68)39(64)36(61)31(17-58)79-50)12-13-57(73)24(5)55(6)30-11-10-29-27(28(30)16-34(55)84-57)9-8-25-14-26(78-51-46(71)41(66)49(22(3)76-51)83-54-45(70)40(65)37(62)32(18-59)80-54)15-33(56(25,29)7)81-52-47(72)42(67)48(23(4)77-52)82-53-44(69)38(63)35(60)21(2)75-53/h21-54,58-73H,1,8-19H2,2-7H3/t21-,22-,23-,24+,25?,26-,27?,28?,29?,30?,31-,32-,33-,34?,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49?,50?,51?,52?,53-,54+,55+,56+,57-/m1/s1 |
InChI Key |
OYWZJMOUZKQCFZ-DGYUCRCOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@@H]2O)O)O[C@@H]3C[C@@H](CC4[C@]3(C5CCC6C(C5CC4)CC7[C@]6([C@@H]([C@](O7)(CCC(=C)COC8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)C)C)C)OC9[C@@H]([C@@H](C([C@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CC(CC4C3(C5CCC6C(C5CC4)CC7C6(C(C(O7)(CCC(=C)COC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


